molecular formula C5H9NO B3065166 3-Amino-2-ethylacrolein CAS No. 30989-82-3

3-Amino-2-ethylacrolein

Cat. No. B3065166
CAS RN: 30989-82-3
M. Wt: 99.13 g/mol
InChI Key: IWAPFSLIJDJZND-HYXAFXHYSA-N
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Description

3-Amino-2-ethylacrolein, also known as 3-AEA, is an organic compound with the molecular formula C5H9NO. It is a colorless, hygroscopic liquid with an unpleasant odor. 3-AEA is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the production of high-performance polymers and surfactants. 3-AEA has been studied extensively for its biochemical and physiological effects, and its potential applications in the laboratory.

Scientific Research Applications

3-Amino-2-ethylacrolein has been studied extensively for its potential applications in scientific research. It has been used as a model compound to study the mechanism of action of enzymes and other proteins, as well as to investigate the structure-function relationships of proteins. This compound has also been used to study the structure and properties of polymers systems and to develop new materials for medical, agricultural, and industrial applications. In addition, this compound has been used to study the biochemistry of cells and the physiology of organisms.

Mechanism of Action

The mechanism of action of 3-Amino-2-ethylacrolein is not fully understood. It is believed that this compound acts as an inhibitor of enzymes and proteins, as well as a substrate for some enzymes. It is also thought to interact with proteins and other molecules in the cell, leading to changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. It has been shown to inhibit the growth of some bacteria, fungi, and other microorganisms. In addition, this compound has been found to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been shown to inhibit the growth of some cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 3-Amino-2-ethylacrolein in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, this compound is relatively stable and can be stored for long periods of time. However, it is important to note that this compound is highly toxic and should be handled with caution.

Future Directions

The potential applications of 3-Amino-2-ethylacrolein are still being explored, and there are many possible future directions for research. One area of interest is the development of new materials based on this compound, such as polymers and surfactants. In addition, further research is needed to understand the biochemical and physiological effects of this compound and to develop new methods for its synthesis. Finally, this compound could be used to study the structure and function of proteins, as well as to develop new drugs and treatments.

properties

IUPAC Name

(2Z)-2-(aminomethylidene)butanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-5(3-6)4-7/h3-4H,2,6H2,1H3/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAPFSLIJDJZND-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CN)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/N)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349235
Record name 3-Amino-2-ethylacrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30989-82-3
Record name 3-Amino-2-ethylacrolein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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